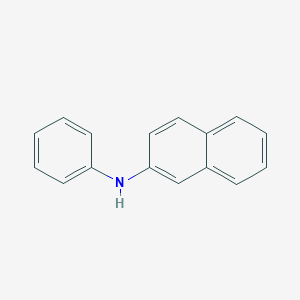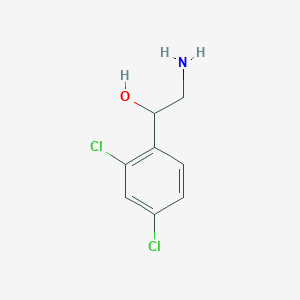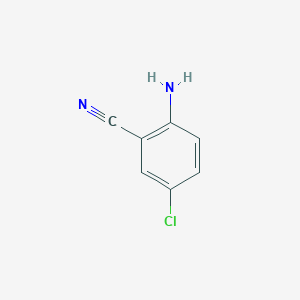
Cefbuperazona
Descripción general
Descripción
Cefbuperazone es un antibiótico cefalosporínico de segunda generación. Es conocido por su actividad antibacteriana de amplio espectro, particularmente contra bacterias Gram-negativas. Este compuesto se utiliza para tratar diversas infecciones bacterianas y se administra por vía intramuscular o intravenosa .
Aplicaciones Científicas De Investigación
Cefbuperazone tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de los antibióticos cefalosporínicos.
Biología: Se utiliza para estudiar los efectos de los antibióticos sobre el crecimiento bacteriano y la resistencia.
Industria: Se utiliza en la producción de formulaciones farmacéuticas para el tratamiento de infecciones bacterianas.
Mecanismo De Acción
Cefbuperazone ejerce su efecto bactericida al inhibir la síntesis de la pared celular bacteriana. Al igual que otros antibióticos beta-lactámicos, se une a proteínas de unión a penicilina (PBP) específicas ubicadas dentro de la pared celular bacteriana. Esta unión inhibe la tercera y última etapa de la síntesis de la pared celular bacteriana, lo que lleva a la lisis celular mediada por enzimas autolíticas de la pared celular bacteriana como las autolisinas .
Análisis Bioquímico
Biochemical Properties
Cefbuperazone interacts with various enzymes and proteins in the body. It is known to decrease the excretion rate of certain substances, which could result in a higher serum level
Cellular Effects
The cellular effects of Cefbuperazone are not fully known. It has been observed that Cefbuperazone has a higher level of activity against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that Cefbuperazone may influence cell function by interacting with specific cellular pathways.
Molecular Mechanism
It is known that Cefbuperazone may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that Cefbuperazone may exert its effects at the molecular level through binding interactions with biomolecules and possibly through enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
The temporal effects of Cefbuperazone in laboratory settings are not fully known. It has been observed that the level of activity of Cefbuperazone was higher against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that the effects of Cefbuperazone may change over time in laboratory settings.
Dosage Effects in Animal Models
The effects of Cefbuperazone dosage in animal models are not fully known. It has been observed that Cefbuperazone has a higher level of activity against B. fragilis and lower against anaerobic cocci than those of related cephalosporins . This suggests that the effects of Cefbuperazone may vary with different dosages in animal models.
Metabolic Pathways
It has been observed that Cefbuperazone may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that Cefbuperazone may interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels.
Transport and Distribution
It has been observed that Cefbuperazone may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that Cefbuperazone may interact with certain transporters or binding proteins and may have effects on its localization or accumulation.
Subcellular Localization
It has been observed that Cefbuperazone may decrease the excretion rate of certain substances, which could result in a higher serum level . This suggests that Cefbuperazone may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Métodos De Preparación
La síntesis de cefbuperazone implica varios pasos:
Esterificación metílica de D-treonina: Este paso implica la conversión de D-treonina a su forma de éster metílico.
Preparación de DEPT-OMe: Este intermedio se prepara mediante una serie de reacciones.
Preparación de DEPT-OMe-OP: Reacciones adicionales conducen a la formación de este intermedio.
Preparación de éster TBLZ: Este paso implica una reacción de un solo paso para eliminar simultáneamente dos grupos protectores, seguida de salificación para obtener cefbuperazone.
Otro método implica:
Protección del éster difenil metílico del ácido 7beta-amino-7alfa-metoxi-3-[(1-metil-1H-tetrazol-5-il)S-metil]-3-cefalosporin-en-4-carboxílico (7-MAC): Esto se hace utilizando un agente protector del grupo amino.
Reacción con un haluro: La cadena lateral de cefbuperazone reacciona con un haluro para formar el haluro de acilo de la cadena lateral de cefbuperazone.
Formación del producto intermedio: El producto intermedio, éster difenil metílico de cefbuperazone, se forma mediante la reacción del silano 7-MAC con el haluro de acilo de la cadena lateral de cefbuperazone.
Eliminación del grupo protector: El grupo protector se elimina para obtener cefbuperazone.
Análisis De Reacciones Químicas
Cefbuperazone se somete a varias reacciones químicas, incluidas:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Los reactivos comunes utilizados en estas reacciones incluyen haluros, agentes protectores como la hexametildisilamina y la trimetilclorosilano. Los principales productos formados a partir de estas reacciones son intermediarios como DEPT-OMe y el éster difenil metílico de cefbuperazone .
Comparación Con Compuestos Similares
Cefbuperazone es similar a otros antibióticos cefalosporínicos, como cefoperazone y cefoxitina. tiene propiedades únicas que lo hacen efectivo contra ciertas cepas resistentes de bacterias. Por ejemplo, cefbuperazone muestra una mayor actividad contra Bacteroides fragilis en comparación con otras cefalosporinas .
Compuestos similares
Cefoperazone: Una cefalosporina de tercera generación efectiva contra infecciones por Pseudomonas.
Cefoxitina: Una cefalosporina de segunda generación con actividad contra bacterias anaerobias.
Cefotaxima: Una cefalosporina de tercera generación con actividad de amplio espectro.
La estructura y el mecanismo de acción únicos de Cefbuperazone lo convierten en un antibiótico valioso en el tratamiento de diversas infecciones bacterianas.
Propiedades
IUPAC Name |
(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N9O9S2/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37)/t10-,12+,19+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSRCGPDNDCXFR-CYWZMYCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@]2([C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N9O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024595 | |
| Record name | Cefbuperazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76610-84-9 | |
| Record name | Cefbuperazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76610-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefbuperazone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076610849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefbuperazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefbuperazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFBUPERAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0785J3X40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cefbuperazone?
A1: Cefbuperazone is a beta-lactam antibiotic that exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, , ] It binds to penicillin-binding proteins (PBPs), enzymes responsible for the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death.
Q2: What is the molecular formula and weight of cefbuperazone?
A2: The molecular formula of cefbuperazone sodium is C22H22N9NaO6S2 and its molecular weight is 593.6 g/mol. [, ]
Q3: Is there spectroscopic data available for cefbuperazone?
A3: Yes, studies use techniques like High-Performance Liquid Chromatography (HPLC) and UV-spectrophotometry to characterize and quantify cefbuperazone. [, , ] Nuclear Magnetic Resonance (NMR) has also been used to verify the structure of cefbuperazone. []
Q4: Can cefbuperazone sodium be administered intravenously? If so, is it compatible with common intravenous solutions?
A4: Yes, cefbuperazone sodium is typically administered intravenously. Studies demonstrate its compatibility and stability when mixed with 0.9% sodium chloride injection and 5% glucose injection for up to 8 hours at 25°C. [] Research also indicates its compatibility with ranitidine hydrochloride when co-administered via Y-site injection for up to four hours. []
Q5: What is the typical route of administration for cefbuperazone, and what are its pharmacokinetic properties?
A6: Cefbuperazone is typically administered intramuscularly or intravenously. [, , ] It exhibits good tissue penetration, achieving high concentrations in bile, biliary tract tissues, and lung tissue. [, , , , ] Peak serum concentrations are reached approximately 30 minutes after intravenous administration. [] The serum half-life is approximately 1-2 hours, and a significant portion of the drug is excreted in urine. [, , , ]
Q6: Does cefbuperazone effectively penetrate into the cerebrospinal fluid (CSF)?
A7: Yes, research shows that cefbuperazone can penetrate the cerebrospinal fluid. In a study involving a pediatric patient with purulent meningitis, therapeutic cefbuperazone levels were detected in the CSF one hour after administration. []
Q7: What is the spectrum of antibacterial activity of cefbuperazone?
A8: Cefbuperazone demonstrates potent in vitro and in vivo activity against a broad spectrum of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. [, , , , , , , , , , ] It exhibits higher activity against these species compared to other cephalosporins such as cefmetazole, cefoxitin, cefazolin, cefoperazone, cefotetan, and cefuroxime. [] Notably, cefbuperazone displays significant efficacy against ESBLs-producing strains of E. coli and K. pneumoniae. []
Q8: Does cefbuperazone exhibit activity against Gram-positive bacteria?
A9: Cefbuperazone possesses some activity against Gram-positive bacteria, but it is generally less potent than its activity against Gram-negative bacteria. [, , , , ] Its activity against Gram-positive bacteria is comparable to cefotetan and cefminox. []
Q9: Does cefbuperazone show activity against anaerobic bacteria?
A10: Cefbuperazone exhibits varying degrees of activity against different anaerobic bacteria. It shows good activity against Bacteroides fragilis but is less effective against Clostridium difficile. [, , , , , ]
Q10: How effective is cefbuperazone in treating infections in animal models?
A11: Cefbuperazone demonstrates efficacy in treating various experimental infections in mice, including intraperitoneal and urinary tract infections. [] Notably, it exhibits a higher degree of prophylactic effect compared to other cephalosporins. [] Cefbuperazone also shows promise in treating biliary infections in rabbits. []
Q11: What clinical applications have been investigated for cefbuperazone?
A11: Cefbuperazone has been studied for its clinical efficacy in treating a range of infections. Research indicates its potential in treating:
- Respiratory tract infections: [, , , ]
- Urinary tract infections: [, , , ]
- Biliary infections: []
- Pelvic infections: []
- Skin and soft tissue infections: []
- Bone and joint infections: []
Q12: What are the known mechanisms of resistance to cefbuperazone?
A12: Resistance to cefbuperazone can be mediated by several mechanisms:
- Reduced permeability: Bacteria can develop resistance by altering their outer membrane permeability, hindering the entry of cefbuperazone into the cell. []
- Alterations in PBPs: Mutations in the genes encoding PBPs can reduce their binding affinity for cefbuperazone, rendering the antibiotic less effective. []
Q13: Are there any known instances of cross-resistance between cefbuperazone and other antibiotics?
A14: Yes, cross-resistance can occur between cefbuperazone and other beta-lactam antibiotics, particularly those that share similar mechanisms of action or resistance mechanisms. [, , , ]
Q14: Has cefbuperazone been investigated for its potential to modulate host immune responses?
A16: Yes, some research suggests that cefbuperazone might influence host defense mechanisms. One study found that mice treated with cefbuperazone exhibited prolonged survival time against Candida albicans infection, indicating a possible enhancement of host defense mechanisms. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)








